N-methyl-N-(trifluoromethyl)aniline
Description
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c1-12(8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
FNRXCKVBBBDWCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct N-Trifluoromethylation Using CF3SO2Na (Trifluoromethanesulfinate) and Silver Fluoride (AgF)
A prominent and efficient method involves the use of trifluoromethanesulfinate sodium salt (CF3SO2Na) as the CF3 source and silver fluoride (AgF) as a fluorinating agent under mild conditions. The process typically proceeds via a one-pot reaction in acetonitrile solvent, often with triphenylphosphine (PPh3) as a reagent to facilitate the reaction.
- N-methylaniline (0.5 mmol) is reacted with CF3SO2Na (0.75 mmol) and PPh3 (1.5 mmol) in acetonitrile at room temperature for 1 hour.
- Subsequently, AgF is added, and the mixture is stirred at an optimized temperature (commonly 50 °C) for several hours.
- The product, this compound, is isolated typically by chromatographic purification.
| Entry | Molar Ratio (N-methylaniline:CF3SO2Na:PPh3:AgF) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.5:3:3 | 50 | 5 | 51 |
| 2 | 1:1.5:3:4 | 50 | 5 | 73 |
| 3 | 1:1.5:3:4.5 | 50 | 5 | 85 |
| 4 | 1:1.5:3:4.5 | 30 | 5 | 67 |
| 5 | 1:1.5:3:4.5 | 80 | 5 | 82 |
| 6 | 1:1.5:3:4.5 | 50 | 2 | 46 |
| 7 | 1:1.5:3:4.5 | 50 | 8 | 87 |
Table 1: Reaction condition screening for this compound synthesis with yields determined by ^19F NMR (using benzotrifluoride as internal standard).
This method is advantageous due to its mild reaction conditions, relatively high yields (up to 87%), and the use of commercially available reagents. The reaction proceeds under anhydrous conditions with dry solvents to prevent side reactions.
N-Trifluoromethylation via Carbon Disulfide (CS2) and AgF
Another innovative approach involves the use of carbon disulfide (CS2) and silver fluoride (AgF) to generate electrophilic trifluoromethylating species in situ, which then react with secondary amines such as N-methylaniline.
- Secondary amines are reacted with CS2 and AgF in ethyl acetate under nitrogen atmosphere.
- The reaction temperature is typically around 40-80 °C, with reaction times ranging from 6 to 20 hours depending on the substrate.
- The presence of bases such as 4-(pyrrolidin-1-yl)pyridine can improve yields, especially for aromatic amines which are less nucleophilic than aliphatic ones.
- The method is scalable and applicable to a variety of secondary alkyl and alkylaryl amines.
- Avoids harsh acidic conditions used in other fluorination methods.
- Simplifies product isolation due to neutral reaction conditions.
- Allows modification of complex drug-like molecules, enhancing lipophilicity and metabolic stability.
Multicomponent Metallaphotoredox Catalysis
A cutting-edge method involves metallaphotoredox catalysis combining nitroarenes, tertiary alkylamines, fluoro-substituted alkenes (like 3,3,3-trifluoropropene), and carboxylic acids to construct N-trifluoroalkyl anilines.
- Uses iridium and nickel catalysts under photoredox conditions.
- Enables modular and regioselective synthesis of complex N-trifluoroalkyl anilines.
- Produces compounds with enhanced three-dimensionality and fluorination patterns beneficial for drug discovery.
- Employs readily available and cost-efficient starting materials.
While this method is more complex and designed for multifunctionalized products, it represents a significant advancement in the synthesis of trifluoromethylated anilines.
Older Multistep Routes via Isocyanates and Hydrofluoric Acid
Traditional methods involve multistep syntheses starting from trichloromethylphenyl isocyanates, which are converted to trifluoromethylaniline hydrofluoride intermediates by reaction with anhydrous hydrofluoric acid and water, followed by base treatment to release the free amine.
- Multiple reaction steps with hazardous reagents like anhydrous HF.
- Preparation of starting isocyanates requires chlorination steps.
- Overall process is lengthy and less practical for large-scale synthesis.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| CF3SO2Na + AgF + PPh3 (One-pot) | CF3SO2Na, AgF, PPh3 | 30-80 °C, 2-8 h | 46-87 | Mild, efficient, scalable | Requires dry conditions |
| CS2 + AgF with bases | CS2, AgF, bases (DABCO, pyridine) | 40-80 °C, 6-20 h | Moderate to high | Neutral conditions, broad scope | Aromatic amines less reactive |
| Metallaphotoredox catalysis | Nitroarenes, alkylamines, catalysts | Room temp, photoredox | Moderate to high | Modular, complex molecules | More complex setup, expensive catalysts |
| Isocyanate + Anhydrous HF (Multistep) | Trichloromethylphenyl isocyanate, HF | Multiple steps, hazardous | Not specified | Established method | Hazardous, multistep, low practicality |
Summary Table of Key Preparation Parameters for this compound
| Parameter | CF3SO2Na/AgF Method | CS2/AgF Method | Metallaphotoredox Method | Isocyanate/HF Method |
|---|---|---|---|---|
| Starting Material | N-methylaniline | N-methylaniline | Nitroarenes + alkylamines | Trichloromethylphenyl isocyanate |
| CF3 Source | CF3SO2Na | In situ from CS2 + AgF | 3,3,3-Trifluoropropene | Hydrofluoric acid fluorination |
| Reaction Temperature | 30-80 °C | 40-80 °C | Room temperature (photoredox) | Multiple steps, variable |
| Reaction Time | 2-8 hours | 6-20 hours | Hours under light irradiation | Multiple days |
| Yield | Up to 87% | Moderate to high | Moderate to high | Not specified |
| Scalability | High | Moderate | Limited by catalyst cost | Low |
| Safety | Moderate (dry solvents, AgF) | Moderate | Requires photoredox setup | Hazardous (anhydrous HF) |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-N-(trifluoromethyl)aniline can undergo oxidation reactions, where the nitrogen atom is oxidized to form nitroso or nitro derivatives.
Reduction: This compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted aniline derivatives.
Scientific Research Applications
N-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula . It is an aniline derivative with a methyl group attached to the nitrogen atom and a trifluoromethyl group attached to the aromatic ring. The presence of the trifluoromethyl group gives the compound significant electron-withdrawing properties, influencing its reactivity in various chemical processes.
Synthesis of this compound
This compound can be synthesized through several methods.
Chemical Synthesis
It serves as an intermediate for synthesizing pharmaceuticals. this compound is a building block in organic synthesis because the trifluoromethyl group enhances its ability to undergo nucleophilic aromatic substitution reactions.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with nucleophiles and electrophiles. Research indicates that this compound may interact with various biological targets, influencing its potential therapeutic applications.
Synthesis of Substituted Pyridiniums
This compound is used in the synthesis of 2-trifluoromethylated/2-perfluoroalkylated N-aryl-substituted pyridiniums .
Synthesis of Aniline-based Triarylmethanes
N-methyl-2-(trifluromethyl)aniline can be used in the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a catalyst .
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Trifluoromethyl)aniline | Lacks the methyl group on nitrogen | Different reactivity profile due to absence of methyl |
| 4-(Trifluoromethyl)aniline | Trifluoromethyl group at the para position | Varies in reactivity compared to ortho-substituted forms |
| N-Methyl-4-(trifluoromethyl)aniline | Trifluoromethyl group at the para position | Similar but differs in orientation affecting properties |
| N-Methyl-2-nitro-N-(trifluoromethyl)aniline | Contains a nitro group along with trifluoromethyl | Unique due to the combination of nitro and trifluoromethyl groups |
Mechanism of Action
The mechanism of action of N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Trifluoromethyl Group
Impact of CF₃ Position :
- Electron Density : Para-CF₃ induces the strongest electron withdrawal, reducing amine basicity. Ortho-CF₃ combines electronic and steric effects, further lowering basicity.
- Biological Activity : Ortho-CF₃ derivatives show superior activity in drug candidates (e.g., diamides) due to favorable pharmacokinetics .
Comparison with N,N-Dimethyl Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
